
Methyl p-toluenesulfinate
描述
Synthesis Analysis
Methyl p-toluenesulfinate and its derivatives have been synthesized through various methodologies, including the use of task-specific ionic liquids. For instance, 1-butyl-3-methylimidazolium p-toluenesulfinate, a novel ionic liquid, has been synthesized and utilized as a nucleophile in reactions with alkyl bromides and phenacyl bromides to prepare sulfones and β-ketosulfones in excellent yields (80–93%) in another ionic liquid medium (Kumar & Muthyala, 2011).
Molecular Structure Analysis
The molecular structure of methyl p-toluenesulfinate and its related compounds have been elucidated using various spectroscopic techniques. For example, 4-methylanilinium p-toluenesulfonate (PMPT), a newly identified organic nonlinear optical material, was studied using X-ray diffraction, demonstrating its monoclinic system and noncentrosymmetric space group (Shanmugam & Brahadeeswaran, 2012).
Chemical Reactions and Properties
Methyl p-toluenesulfinate participates in various chemical reactions, serving as a precursor for the synthesis of sulfones, sulfonates, and other functionalized compounds. The compound's reactivity has been explored in the context of shape-selective catalysis in methylation reactions to produce p-xylene, highlighting its role in facilitating the directional conversion of toluene/methanol molecules through selective catalysis (Zhou et al., 2018).
Physical Properties Analysis
The physical properties of methyl p-toluenesulfinate derivatives, such as their thermal and mechanical stability, have been studied to assess their suitability for various applications. For example, PMPT crystals were found to be stable up to 199 °C, indicating their potential utility in device fabrications where thermal stability is required (Shanmugam & Brahadeeswaran, 2012).
Chemical Properties Analysis
The chemical properties of methyl p-toluenesulfinate, including its reactivity and the nature of its chemical transformations, have been a subject of research. The compound's utility in facilitating the synthesis of complex molecules through reactions like aminomethylation underscores its value in organic synthesis (Kinoshita et al., 1986).
科学研究应用
Application 1: Electrolyte Additive in Li-ion Batteries
- Summary of Application : Methyl p-toluenesulfinate (MPTS) has been investigated as a film-forming additive in Li/graphite cells . It is used to form a stable Solid Electrolyte Interphase (SEI) layer, which is crucial for the performance and lifespan of the battery .
- Methods of Application : The application involves adding MPTS to the electrolyte of a Li-ion battery. The physicochemical features of the graphite electrode were studied using Fourier-transform infrared (FT-IR) spectroscopy, field-emission scanning microscopy (FESEM), X-ray photoelectron spectroscopy (XPS) analysis, and transmission electron microscopy (TEM) .
- Results or Outcomes : The electrochemical test results showed that the battery with 1.5% wt% MPTS exhibited a low impedance on the electrode interface and remarkable cyclability, maintaining 93.17% of its initial capacity at 0.2 C after 100 cycles, approximately 11% more than the conventional electrolyte .
Application 2: Methylating Agent in Organic Synthesis
- Summary of Application : Methyl p-toluenesulfinate is used as a methylating agent in organic synthesis . It is also employed in selective 1-substitution reaction of tetrazole .
Application 3: Friedel–Crafts Sulfonylation
- Summary of Application : Methyl p-toluenesulfinate is used in Friedel–Crafts sulfonylation of aromatic compounds . This process involves the addition of a sulfonyl group to an aromatic compound .
- Methods of Application : In this procedure, methyl p-toluenesulfinate is treated and activated with pyridine to produce N-methylpyridinium p-toluenesulfonate as a sulfonylation reagent .
Application 4: Friedel–Crafts Sulfonylation
- Summary of Application : Methyl p-toluenesulfinate is used in Friedel–Crafts sulfonylation of aromatic compounds . This process involves the addition of a sulfonyl group to an aromatic compound .
- Methods of Application : In this procedure, methyl p-toluenesulfinate is treated and activated with pyridine to produce N-methylpyridinium p-toluenesulfonate as a sulfonylation reagent .
安全和危害
属性
IUPAC Name |
methyl 4-methylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLBSPZSIFUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254899 | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl p-toluenesulfinate | |
CAS RN |
672-78-6 | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methylbenzenesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


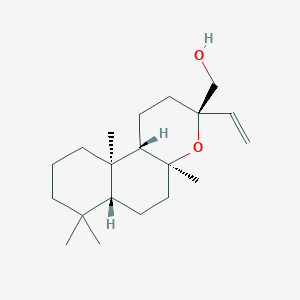
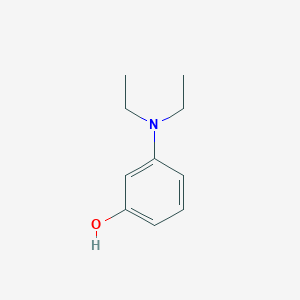
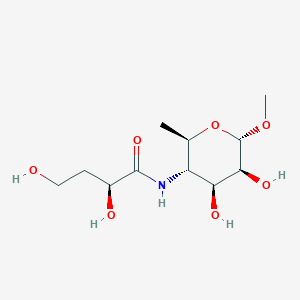
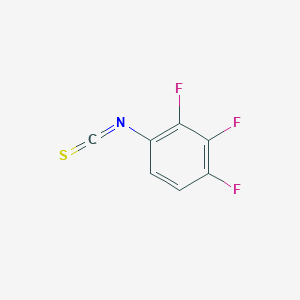
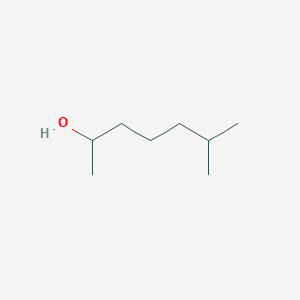
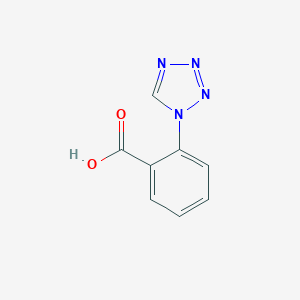
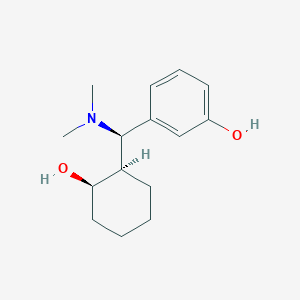

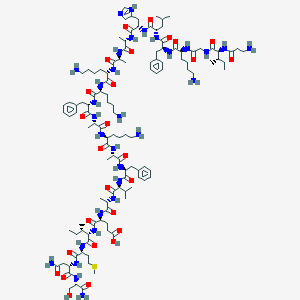
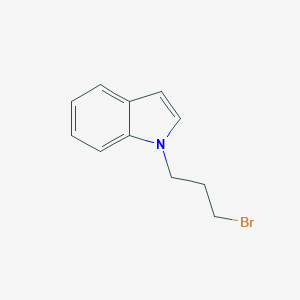
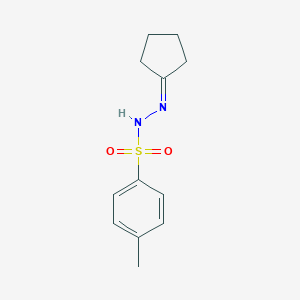
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
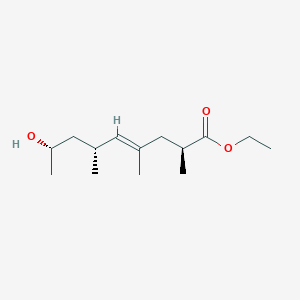
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)